![molecular formula C12H15N3OS B2617421 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1707842-57-6](/img/structure/B2617421.png)
2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol” is a complex organic molecule that contains a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The triazole ring is attached to a propyl group (a three-carbon chain) at one end and a phenyl group (a six-carbon ring) at the other. The phenyl group is substituted with a methylsulfanyl group .
Molecular Structure Analysis
The molecular structure of 1,2,3-triazoles is characterized by a five-membered ring containing two carbon atoms and three nitrogen atoms . This ring structure is aromatic, meaning it has a cyclic, planar arrangement of atoms with a ring of resonance bonds . This gives the molecule stability. The presence of the phenyl and propyl groups also contribute to the overall structure of the molecule .
Chemical Reactions Analysis
1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, forming complexes with metals . They can also undergo transformations such as N-alkylation and N-arylation .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For 1,2,3-triazoles, these properties can include a high degree of thermal stability and resistance to oxidation and reduction . They are also generally soluble in common organic solvents .
Applications De Recherche Scientifique
Synthesis Methods and Structural Analysis
Synthesis Techniques
A study by Gómez-García et al. (2017) detailed an efficient method for synthesizing compounds similar to 2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol, highlighting the importance of heteronuclear spectroscopy in characterizing these compounds. This synthesis process includes the activation of oxazoline rings, crucial for developing such chemical structures (Omar Gómez-García et al., 2017).
Crystal Structure Analysis
The work by Buzykin et al. (2006) on the crystal structure of similar triazole compounds underlines the significance of X-ray diffraction in determining the tautomerism and structural configuration of these molecules. This research provides insights into how different substituents impact the crystal structure of such compounds (B. I. Buzykin et al., 2006).
Catalytic and Chemical Reactions
Catalysis in Chemical Reactions
Saleem et al. (2013) explored half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands, demonstrating their application in catalyzing oxidation and hydrogenation reactions. This research suggests potential applications of similar triazole compounds in catalytic processes (Fariha Saleem et al., 2013).
Application in Organic Synthesis
Research by Shimizu et al. (1996) on the synthesis of 1,1,1-Trifluoro-2,3-epoxypropane from similar compounds implies the potential use of this compound in creating complex organic molecules (M. Shimizu et al., 1996).
Potential Applications in Medicine
- Antitumor Activity: The study by Hu et al. (2008) on asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains reveals the potential antitumor properties of similar triazole compounds. This suggests possible research avenues in exploring the medical applications of this compound (Guo-qiang Hu et al., 2008).
Orientations Futures
The study of 1,2,3-triazoles is an active area of research, due to their interesting chemical properties and potential biological activity . Future research may focus on developing new synthetic methods, studying their reactivity, and exploring their use in various applications, such as medicinal chemistry .
Propriétés
IUPAC Name |
2-[1-(3-methylsulfanylphenyl)triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-12(2,16)11-8-15(14-13-11)9-5-4-6-10(7-9)17-3/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVYYFZQQXJAOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)C2=CC(=CC=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
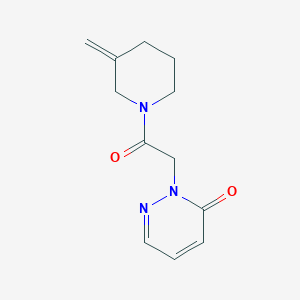
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
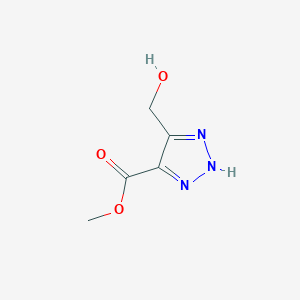
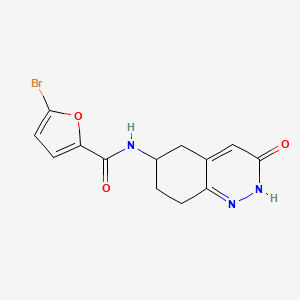
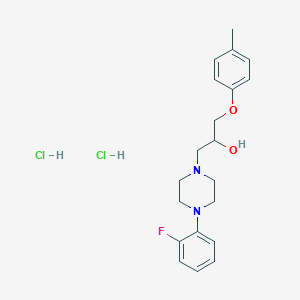

![N-[(4-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2617349.png)
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
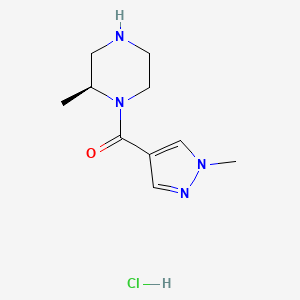
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
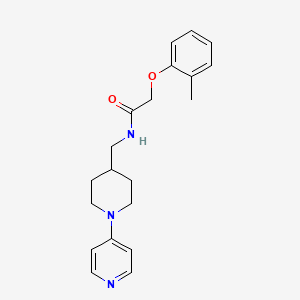
![5-[[6-(7-Chloro-1-benzothiophen-2-yl)indol-1-yl]methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2617357.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)furan-2-carboxamide](/img/structure/B2617358.png)
![3-Cyclohexyl-10-methyl-2-thiophen-2-ylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B2617361.png)
